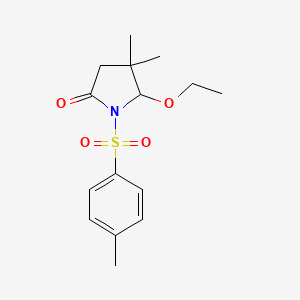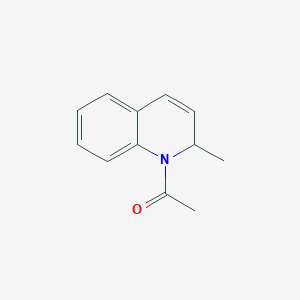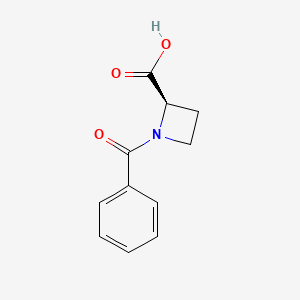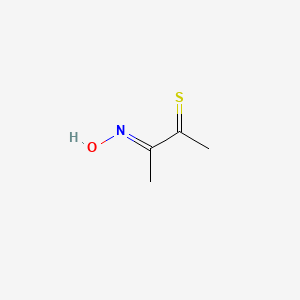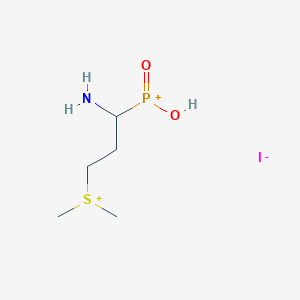
2-(Prop-1-en-1-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Prop-1-en-1-yl)pyrrolidine is a nitrogen-containing heterocyclic compound featuring a five-membered pyrrolidine ring with a prop-1-en-1-yl substituent at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Prop-1-en-1-yl)pyrrolidine typically involves the reaction of pyrrolidine with prop-1-en-1-yl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of the prop-1-en-1-yl halide. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the deprotonation of pyrrolidine.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach minimizes side reactions and improves the overall efficiency of the process.
化学反応の分析
Types of Reactions: 2-(Prop-1-en-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde or pyrrolidine-2-one derivatives.
Reduction: Reduction reactions can convert the prop-1-en-1-yl group to a propyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-en-1-yl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Pyrrolidine-2-carbaldehyde, pyrrolidine-2-one.
Reduction: 2-Propylpyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学的研究の応用
2-(Prop-1-en-1-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-(Prop-1-en-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-1-en-1-yl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis.
類似化合物との比較
Pyrrolidine: The parent compound without the prop-1-en-1-yl substituent.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
2-(Prop-2-yn-1-yl)pyrrolidine: A similar compound with a prop-2-yn-1-yl group instead of a prop-1-en-1-yl group.
Uniqueness: 2-(Prop-1-en-1-yl)pyrrolidine is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable scaffold for the development of new molecules with specific desired properties.
特性
CAS番号 |
206869-51-4 |
|---|---|
分子式 |
C7H13N |
分子量 |
111.18 g/mol |
IUPAC名 |
2-prop-1-enylpyrrolidine |
InChI |
InChI=1S/C7H13N/c1-2-4-7-5-3-6-8-7/h2,4,7-8H,3,5-6H2,1H3 |
InChIキー |
PVGFHGLKWBGMOX-UHFFFAOYSA-N |
正規SMILES |
CC=CC1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



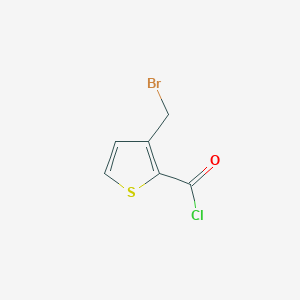
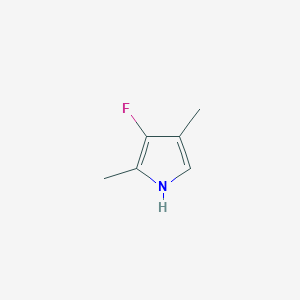
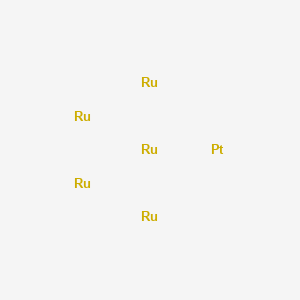
![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)
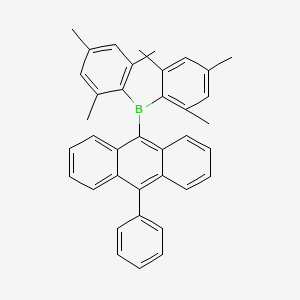
![5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B14254887.png)
![3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B14254889.png)
